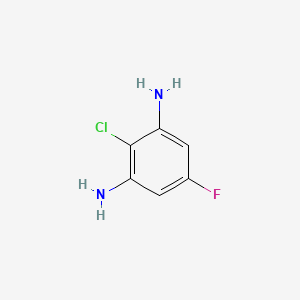

2-Chloro-5-fluorobenzene-1,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClFN2 |

|---|---|

Molecular Weight |

160.58 g/mol |

IUPAC Name |

2-chloro-5-fluorobenzene-1,3-diamine |

InChI |

InChI=1S/C6H6ClFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2 |

InChI Key |

PWWXYKVIPYMDPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Fluorobenzene 1,3 Diamine

Established Reaction Pathways for Aromatic Diamine Formation

Traditional synthetic routes to 2-Chloro-5-fluorobenzene-1,3-diamine and related aromatic diamines primarily rely on the manipulation of functional groups on the benzene (B151609) ring, particularly through the reduction of nitro groups and controlled introduction of halogen and amine functionalities.

Reduction Strategies of Nitro-Substituted Precursors to Amines

The reduction of nitroaromatic compounds is a cornerstone in the synthesis of aromatic amines. For this compound, a logical precursor is a dinitro-substituted chlorofluorobenzene, such as 1-chloro-5-fluoro-2,4-dinitrobenzene. The conversion of the two nitro groups to amino groups is a critical step.

Catalytic hydrogenation is a widely employed and efficient method for this transformation. google.com This process typically involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and platinum(IV) oxide. researchgate.netnih.gov The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial to ensure high yield and selectivity, especially to prevent dehalogenation, a potential side reaction with halogenated nitroaromatics. researchgate.net For instance, the hydrogenation of dinitro derivatives of benzene can be carried out in the molten state to produce the corresponding diamines. google.com

The reaction pathway for the reduction of a dinitroaromatic compound to a diamine can proceed through nitroso and hydroxylamine (B1172632) intermediates. Alternatively, condensation reactions between these intermediates can lead to azoxy, azo, and hydrazo compounds before the final amine product is formed. almacgroup.com Careful control of the reaction conditions is necessary to ensure the complete reduction to the desired diamine.

Below is a table summarizing various catalysts used for the reduction of nitroaromatics.

| Catalyst | Reductant | Substrate Scope | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen gas | Broad (including halogenated nitroaromatics) | High activity, risk of dehalogenation |

| Platinum on Carbon (Pt/C) | Hydrogen gas | Broad | Effective, can be used in aqueous media |

| Raney Nickel | Hydrogen gas | Broad | Cost-effective, requires careful handling |

| Iron | Acidic media | Nitroaromatics | Classical method (Béchamp reduction) |

| Tin(II) chloride | Acidic media | Nitroaromatics | Stoichiometric reagent, good for laboratory scale |

Halogenation and Amination Sequences for Regioselective Synthesis

Achieving the specific 2-chloro-5-fluoro-1,3-diamine substitution pattern requires a regioselective approach to introduce the halogen and amino groups. This can be accomplished through carefully designed halogenation and amination sequences.

One strategy involves starting with a fluorinated aromatic compound and introducing the chlorine and amino groups in a controlled manner. For instance, the process could start with a fluoroaniline, which is then subjected to chlorination and nitration, followed by reduction of the nitro group. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming groups.

Another approach is the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For example, a di- or tri-halogenated fluorobenzene (B45895) could undergo regioselective amination. The reactivity and regioselectivity of such reactions are influenced by the nature of the halogens and the reaction conditions. In some cases, palladium-catalyzed amination reactions can be employed to achieve high regioselectivity. nih.gov A patent describes a process for preparing 5-bromo-1,3-dichloro-2-fluoro-benzene, which involves the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene to 2,4-dichloro-3-fluoro-aniline, followed by bromination and then diazotization and reduction to replace the amino group with a hydrogen. google.com This illustrates a multi-step sequence involving reduction of a nitro group as a means of introducing an amine, which is then used to direct further substitution before being removed.

Regioselective Synthesis Approaches to Substituted Phenylenediamines and Isomers

The synthesis of specifically substituted phenylenediamines, including the meta- (1,3-) isomer, often requires multi-step strategies to control the regiochemistry. The synthesis of m-phenylenediamines can be achieved by the catalytic hydrogenation of dinitrobenzenes in the liquid phase. google.comchemicalbook.com

For a complex substitution pattern like this compound, the synthesis would likely start from a precursor where the relative positions of the substituents are already established or can be directed. For example, starting with a compound like 2,4-dichloro-3-fluoro-aniline, one could envision a sequence of reactions to introduce the second amino group. google.com Another potential route could involve the nucleophilic substitution of a nitro group by a fluoride (B91410) ion on a dinitrochlorobenzene precursor, followed by reduction of the remaining nitro groups. epa.gov

The synthesis of substituted phenylenediamines often involves protecting group strategies to selectively functionalize one amino group in the presence of another. For instance, one could synthesize a mono-tosylated phenylenediamine by reacting the diamine with one equivalent of tosyl chloride, followed by separation of the mono- and di-substituted products. researchgate.net

Emerging and Sustainable Synthetic Techniques for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in the chemical industry. This includes the use of advanced catalytic systems and the adoption of continuous processing technologies like flow chemistry.

Catalytic Approaches in the Synthesis of Substituted Aromatic Diamines

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact for the synthesis of aromatic diamines. Palladium-based catalysts are highly effective for the hydrogenation of nitro compounds. researchgate.net The selectivity of these reactions, particularly in preventing dehalogenation of chlorinated nitroaromatics, can be influenced by the choice of catalyst support and the presence of additives or co-catalysts. researchgate.net For example, the catalytic hydrogenation of o-nitrochlorobenzene can be directed to form either 2,2'-dichlorohydrazobenzene or o-chloroaniline depending on the reaction conditions and catalyst used.

Ruthenium and palladium nanoparticles anchored on supports like air-exfoliated C3N4 have been developed for the sequential hydrogenation of nitroaromatics to alicyclic amines, demonstrating the potential for highly active and selective catalysts. nih.gov The amination of alcohols, facilitated by borrowing hydrogen methodology, represents another catalytic approach for forming C-N bonds, which could potentially be adapted for the synthesis of substituted diamines.

The table below highlights some modern catalytic systems for reactions relevant to aromatic diamine synthesis.

| Catalytic System | Reaction Type | Advantages |

| Pd nanoparticles on SBA-15 | Nitroaromatic hydrogenation | High efficiency and stability, suitable for flow chemistry |

| Ru-Pd nanoparticles on C3N4 | Sequential hydrogenation | Dual active sites for multi-step reactions |

| Palladium with dialkylbiarylphosphine ligands | Regioselective amination | High efficiency for C-N bond formation |

Application of Flow Chemistry and Continuous Processing in Diamine Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful tool for the synthesis of chemicals, offering significant advantages over traditional batch processing, particularly for hazardous reactions like the hydrogenation of nitroaromatics. The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for excellent heat and mass transfer, leading to better control over reaction parameters, improved safety, and often higher yields and selectivity. almacgroup.com

The continuous hydrogenation of nitroaromatics to produce aromatic amines has been successfully demonstrated using micro-packed-bed reactors filled with catalysts like mesoporous Pd@SBA-15. mdpi.com This setup allows for continuous operation with high conversion rates and catalyst stability. mdpi.com Similarly, a continuous flow system using a micropacked bed reactor has been developed for the selective hydrogenation of heterocyclic nitroaromatics, achieving high yields and selectivity with shorter reaction times and safer operation compared to batch reactors. acs.org

Flow chemistry also enables the telescoping of multiple reaction steps into a continuous sequence, reducing the need for intermediate purification and handling of potentially hazardous intermediates. This approach is particularly attractive for the multi-step synthesis of complex molecules like this compound. The use of ligands like triphenylphosphine (B44618) (TPP) with Raney Ni in a continuous flow system has been shown to improve the chemical selectivity in the hydrogenation of nitroarenes while maintaining high activity. researchgate.net

Green Chemistry Principles in Aromatic Amine Synthesis

The synthesis of aromatic amines, including this compound, is increasingly influenced by the principles of green chemistry, which aim to reduce environmental impact and improve process safety. rsc.orgresearchgate.net Key strategies include waste prevention, maximizing atom economy, and utilizing safer solvents and reaction conditions. mdpi.com

Modern approaches prioritize the reduction of hazardous byproducts and the use of renewable resources. mdpi.com For instance, microwave-assisted synthesis has emerged as a green technique that often leads to shorter reaction times, reduced solvent usage, and simplified purification procedures. rsc.orgresearchgate.net The choice of catalysts is also critical, with a focus on non-toxic, recyclable catalysts to minimize waste. mdpi.com In the broader context of amine synthesis, protocols that use environmentally benign solvents like water or ethanol (B145695), or even solvent-free conditions, are highly favored. mdpi.comresearchgate.net These methods not only decrease pollution but also enhance the cost-effectiveness and safety of the manufacturing process. researchgate.net

Optimization of Reaction Conditions for this compound Production

The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions to maximize yield and selectivity while minimizing the formation of impurities.

Investigation of Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of aromatic diamines, as it can significantly influence reaction rates, yields, and the product distribution. researchgate.netrsc.org The polarity, boiling point, and solubility characteristics of the solvent can affect the interaction between reactants and catalysts, thereby steering the reaction towards the desired outcome. researchgate.net

In the synthesis of related aromatic diamines and their derivatives, a range of solvents has been investigated. For example, in condensation reactions involving benzene-1,2-diamine, ethanol has been shown to provide higher yields and shorter reaction times compared to methanol, acetonitrile, or water. researchgate.net In other systems, solvents like dimethylformamide (DMF) or acetal, in conjunction with specific catalysts or conditions, can be used to selectively control the formation of different products from a common precursor. rsc.org The selection of an optimal solvent system is therefore a crucial step in developing an efficient synthetic route for this compound.

Below is a representative table illustrating how solvent choice can impact the synthesis of a quinoxaline (B1680401) derivative from a substituted benzene-1,2-diamine, a common reaction for this class of compounds.

Table 1: Effect of Different Solvents on Reaction Yield and Time

| Solvent | Yield (%) | Time (min) |

|---|---|---|

| Ethanol (EtOH) | 94 | 15 |

| Methanol (MeOH) | 85 | 25 |

| Acetonitrile (CH3CN) | 82 | 30 |

| Water (H2O) | 70 | 45 |

| Dichloromethane (CH2Cl2) | 65 | 60 |

| Solvent-free | 50 | 90 |

Note: Data is illustrative and based on typical results for the synthesis of quinoxaline derivatives from aromatic diamines. researchgate.net

Temperature, Pressure, and Catalyst Loading Optimization

Temperature, pressure, and catalyst loading are fundamental parameters that must be fine-tuned to achieve optimal performance in the synthesis of this compound. Temperature control is crucial, as insufficient heat may lead to slow reaction rates, while excessive temperatures can cause decomposition of reactants or products and promote side reactions. acs.org For instance, certain amination processes for producing phenylenediamines are conducted at high temperatures, ranging from 300°C to 450°C, and high pressures to achieve good conversion and yield. google.com In contrast, other synthetic steps, such as those involving thermally sensitive intermediates, may require cooling to temperatures as low as 5°C. acs.org

Catalyst loading is another key variable. While a sufficient amount of catalyst is necessary to drive the reaction efficiently, excessive loading can lead to increased costs and potential contamination of the final product. researchgate.net Optimization studies aim to find the lowest effective catalyst concentration (e.g., 5-10 mol%) that provides a high yield within a reasonable timeframe. researchgate.net Pressure can also be a significant factor, particularly in reactions involving gaseous reagents like ammonia, where higher pressures can increase reactant concentration in the liquid phase and accelerate the reaction rate. google.com

The following table conceptualizes how these parameters might be optimized for a key synthetic step.

Table 2: Conceptual Optimization of Reaction Parameters

| Entry | Temperature (°C) | Pressure (psig) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 300 | 1500 | 5 | 65 |

| 2 | 350 | 1500 | 5 | 78 |

| 3 | 400 | 1500 | 5 | 72 |

| 4 | 350 | 2000 | 5 | 85 |

| 5 | 350 | 2000 | 10 | 86 |

| 6 | 350 | 1000 | 5 | 70 |

Note: This table is illustrative, demonstrating the general principles of optimizing reaction conditions for aromatic amination. google.com

Advanced Purification and Isolation Techniques for this compound

Achieving high purity of the final product is paramount, necessitating the use of advanced purification and isolation techniques to remove unreacted starting materials, isomeric byproducts, and other impurities. google.comwipo.int

Chromatographic Separation Strategies (e.g., Column, HPLC)

Chromatographic techniques are powerful tools for the purification of specialty chemicals like this compound. Column chromatography, using silica (B1680970) gel as the stationary phase, is frequently employed to separate the target compound from structurally similar impurities that may be difficult to remove by other means. nih.govgoogle.com The choice of eluent (mobile phase) is critical for achieving good separation and is determined empirically based on the polarity of the compounds in the mixture.

For analytical purposes and for the isolation of highly pure samples, High-Performance Liquid Chromatography (HPLC) is the method of choice. bldpharm.com Chiral HPLC can be particularly useful for separating enantiomeric forms of derivatives if asymmetric synthesis is performed. mdpi.com The selection of the appropriate column (e.g., reversed-phase C18) and mobile phase composition allows for the precise separation and quantification of the desired product and any impurities.

Recrystallization and Precipitation Methods

Recrystallization is a widely used and effective method for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. nih.gov For phenylenediamines, recrystallization from hot water, sometimes with the addition of a reducing agent like sodium hydrosulfite to prevent oxidation, is a common practice. orgsyn.org

An alternative strategy involves precipitation. This can be achieved by converting the diamine into a salt, such as a hydrochloride salt, which often has different solubility properties than the free base. orgsyn.org The salt can be purified by recrystallization, and then the pure diamine can be regenerated by treatment with a base. orgsyn.orggoogle.com Liquid-liquid extraction, for example using dichloromethane, followed by vacuum distillation of the crude product, is another common approach to isolate the purified compound after the reaction is complete. google.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzene-1,2-diamine |

| Ethanol |

| Methanol |

| Acetonitrile |

| Dichloromethane |

| Dimethylformamide (DMF) |

| Acetal |

| Sodium hydrosulfite |

Reactivity and Derivatization Chemistry of 2 Chloro 5 Fluorobenzene 1,3 Diamine

Reactions Involving the Amine Functionalities

The primary amine groups are the most reactive sites in 2-Chloro-5-fluorobenzene-1,3-diamine, readily participating in a variety of classical amine reactions, including acylation, sulfonylation, alkylation, and cyclocondensation.

Acylation and Sulfonylation of Aromatic Amine Groups

The amine groups of this compound exhibit typical nucleophilic character and are expected to react readily with acylating and sulfonylating agents. These reactions involve the substitution of a hydrogen atom on the nitrogen with an acyl (R-C=O) or sulfonyl (R-SO2) group, respectively.

Acylation: Treatment with acyl halides (such as acetyl chloride or benzoyl chloride) or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) would yield the corresponding N,N'-diacylated diamine. The reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. Given the presence of two amine groups, the reaction can be controlled stoichiometrically to favor mono- or di-acylation, although the di-acylated product is typically formed when an excess of the acylating agent is used.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base leads to the formation of N,N'-disulfonylated derivatives. These sulfonamides are valuable intermediates in medicinal chemistry.

| Reaction Type | Typical Reagents | Product Class |

| Acylation | Acetyl chloride, Acetic anhydride, Benzoyl chloride | N,N'-Diacyl-2-chloro-5-fluorobenzene-1,3-diamine |

| Sulfonylation | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | N,N'-Disulfonyl-2-chloro-5-fluorobenzene-1,3-diamine |

Alkylation and Arylation Reactions

The nitrogen atoms of this compound can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation reactions.

Alkylation: N-alkylation can be achieved through various methods. Reductive amination (also known as reductive alkylation) is a common approach, involving the reaction of the diamine with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. This method allows for the controlled introduction of primary or secondary alkyl groups. For instance, reaction with formaldehyde (B43269) in the presence of a reducing agent would lead to N,N,N',N'-tetramethylation.

Arylation: The introduction of aryl groups onto the amine nitrogens is typically accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. In a potential application, this compound could act as the amine component, reacting with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to yield N,N'-diarylated products.

| Reaction Type | Method | Typical Reagents | Product Class |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH₄ or H₂/Pd | N,N'-Dialkyl or N,N,N',N'-Tetraalkyl diamine |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | N,N'-Diaryl diamine |

Cyclocondensation Reactions for Heterocyclic Ring Formation

As a 1,3-diamine, this compound is a key precursor for the synthesis of fused heterocyclic systems. The two adjacent amine groups can react with bifunctional electrophiles in cyclocondensation reactions to form five-, six-, or seven-membered heterocyclic rings.

Benzimidazole (B57391) Formation: The most common application of o-phenylenediamines is in the synthesis of benzimidazoles. Reaction of this compound with aldehydes or carboxylic acids (or their derivatives) under acidic or oxidative conditions would yield the corresponding 4-chloro-7-fluoro-1H-benzimidazole derivatives. For example, condensation with an aldehyde first forms a Schiff base intermediate, which then undergoes cyclization and oxidation to afford the aromatic benzimidazole ring.

Quinoxaline (B1680401) Formation: Quinoxalines are another important class of heterocycles readily accessible from o-phenylenediamines. The condensation reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would lead to the formation of 5-chloro-8-fluoroquinoxaline derivatives. This reaction is typically carried out in acidic or neutral conditions and proceeds via the formation of a di-imine intermediate that subsequently cyclizes.

| Heterocycle | Required Reagent | Resulting Product Core Structure |

| Benzimidazole | Aldehydes, Carboxylic Acids | 4-Chloro-7-fluoro-1H-benzimidazole |

| Quinoxaline | 1,2-Dicarbonyl compounds (e.g., glyoxal, benzil) | 5-Chloro-8-fluoroquinoxaline |

Reactions Involving the Aromatic Ring System

The reactivity of the benzene (B151609) ring itself is strongly influenced by the interplay of the activating amine groups and the deactivating, but ortho-, para-directing, halogen atoms.

Electrophilic Aromatic Substitution on Halogenated Diaminobenzenes

The two amine groups at positions 1 and 3 strongly activate the ring for electrophilic attack.

The -NH₂ group at C1 directs incoming electrophiles to positions C2 (blocked), C6, and C4.

The -NH₂ group at C3 directs incoming electrophiles to positions C2 (blocked), C4, and C6.

Both amine groups cooperatively direct electrophiles to the C4 and C6 positions. Therefore, electrophilic reactions such as nitration (with HNO₃/H₂SO₄) or bromination (with Br₂) are expected to occur regioselectively at these positions, leading to the formation of 4-substituted or 4,6-disubstituted products. The strong activation by the amino groups generally overcomes the deactivating effect of the halogens, making the ring highly susceptible to electrophilic attack.

| Position | Activating/Deactivating Group | Directing Effect | Predicted Substitution Site(s) |

| C1 | -NH₂ (Strongly Activating) | Ortho, Para | C4, C6 |

| C3 | -NH₂ (Strongly Activating) | Ortho, Para | C4, C6 |

| C2 | -Cl (Deactivating) | Ortho, Para | - |

| C5 | -F (Deactivating) | Ortho, Para | - |

Nucleophilic Aromatic Substitution Adjacent to Halogen or Amine Groups

Direct nucleophilic aromatic substitution (SNAr) of the chlorine or fluorine atoms on this compound is generally unfavorable. SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.orglibretexts.orgopenstax.orgmasterorganicchemistry.com The presence of two powerful electron-donating amine groups on the ring significantly increases its electron density, thereby deactivating it towards attack by nucleophiles.

However, the amine functionalities provide an alternative pathway for nucleophilic substitution via the formation of diazonium salts. This is exemplified by the Sandmeyer reaction. wikipedia.orgnih.govmasterorganicchemistry.com One of the amine groups can be converted into a diazonium group (-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl). The diazonium group is an excellent leaving group (N₂) and can be readily displaced by a wide range of nucleophiles, often with the aid of a copper(I) salt catalyst. This allows for the introduction of groups such as -Cl, -Br, -CN, or -OH in place of an original amino group. This transformation provides a powerful synthetic tool for further derivatization of the aromatic ring.

Cross-Coupling Reactions Utilizing Halogen Functionality (e.g., Suzuki-Miyaura)

The structure of this compound, featuring a chloro substituent on the aromatic ring, makes it a candidate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, is particularly relevant. wikipedia.orgfishersci.se This reaction typically involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (in this case, C-Cl) bond of the aryl halide, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This step is often rate-determining.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.orglibretexts.org

While the chloro group is generally less reactive than bromo or iodo groups in Suzuki-Miyaura reactions, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have enabled the efficient coupling of aryl chlorides. libretexts.orgtcichemicals.com Although specific studies detailing the Suzuki-Miyaura cross-coupling of this compound are not extensively documented in the reviewed literature, its structure is amenable to this transformation. The reaction would likely proceed regioselectively at the C-Cl bond, leaving the amino and fluoro groups untouched under standard conditions. The amino groups, being ortho and para to the chlorine, would electronically activate the C-Cl bond towards oxidative addition.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos, or NHCs | Facilitates the catalytic cycle |

| Organoboron Reagent | Arylboronic acids, Arylboronate esters | Source of the new carbon fragment |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, n-Butanol, THF/H₂O | Solubilizes reactants and facilitates the reaction |

Polymerization and Macromolecular Architectures from this compound

The bifunctional nature of this compound, possessing two primary amine groups, positions it as a valuable monomer for step-growth polymerization. These amino groups can react with various complementary difunctional monomers to produce high-performance polymers.

Polycondensation for Polyimide, Polyamide, and Polyurea Synthesis

Polyimides: Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable optical and dielectric properties. scielo.br The introduction of fluorine atoms can decrease color, reduce moisture absorption, and improve solubility. scielo.br The synthesis of polyimides from a diamine like this compound typically follows a two-step process. vt.edu First, the diamine reacts with a tetracarboxylic dianhydride in a polar aprotic solvent (e.g., DMAc, NMP) at ambient temperature to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide via thermal or chemical cyclodehydration (imidization). vt.edukpi.ua The presence of ortho-substituents (the chloro group) on the diamine might influence the polymerization by sterically hindering the reaction, potentially leading to lower molecular weights. kpi.ua

Polyamides: Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. They are synthesized via the polycondensation of a diamine with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). mdpi.com The reaction of this compound with an aromatic dicarboxylic acid would yield a fluorinated and chlorinated polyamide. These halogen substituents would be expected to modify the polymer's properties, such as solubility, flame retardancy, and inter-chain interactions.

Polyureas: Polyureas are formed by the reaction of a diamine with a diisocyanate or a carbon dioxide equivalent. researchgate.netresearchgate.net The reaction is typically rapid and can be performed in solution or in bulk. The resulting polymers are characterized by urea (B33335) linkages (-NH-CO-NH-) that form strong hydrogen bonds, leading to materials with high melting points and good thermal stability. researchgate.net The use of this compound as the monomer would produce a halogenated polyurea with potentially enhanced properties.

Strategies for Controlled Polymer Architecture and Molecular Weight

Controlling the architecture and molecular weight of polymers derived from this compound is crucial for tailoring their final properties. Standard techniques in step-growth polymerization can be applied.

Stoichiometric Control: The molecular weight in polycondensation is highly dependent on the stoichiometric balance of the reacting monomers. A slight excess of one monomer will limit the final chain length. By carefully controlling the monomer ratio, the average molecular weight can be targeted.

End-Capping: The introduction of a monofunctional reagent (an "end-capper") can be used to control polymer chain length and stabilize the chain ends. For instance, a monoamine or mono-acyl chloride could be added to the polymerization mixture at a specific concentration to limit the molecular weight of the resulting polyamide.

Reaction Conditions: Factors such as monomer concentration, reaction temperature, and reaction time significantly influence the polymerization outcome. Higher monomer concentrations generally lead to higher molecular weight polymers. vt.edu The temperature profile is particularly critical in polyimide synthesis, as it governs the imidization process and final film properties.

While these are established principles, specific studies detailing their application to control polymer architectures derived from this compound were not found in the surveyed literature.

Mechanistic Investigations of this compound Reactions

Detailed mechanistic studies provide fundamental insights into reaction pathways, allowing for optimization and control. However, specific mechanistic investigations focused solely on this compound are not widely available.

Identification and Characterization of Reaction Intermediates

For the key reactions involving this diamine, several types of intermediates can be postulated based on general chemical principles.

Polycondensation: In the formation of polyimides, the poly(amic acid) is a stable, isolable polymeric intermediate. vt.edu Its structure contains both amide and carboxylic acid functional groups and can be characterized by techniques like NMR and FTIR spectroscopy before its conversion to the final polyimide.

Diazotization: Although not a primary topic of this article, if the amino groups were to be transformed (for example, in a Sandmeyer-type reaction to replace them), a diazonium salt would be a key intermediate. Such intermediates are formed by treating an aniline (B41778) with a nitrosating agent (e.g., sodium nitrite in acid). google.com

Cross-Coupling: In the Suzuki-Miyaura cycle, organopalladium complexes such as the oxidative addition product (Ar-Pd(II)-Cl) and the transmetalated species (Ar-Pd(II)-Ar') are critical, albeit often transient, intermediates. libretexts.org Their characterization typically requires specialized spectroscopic techniques under reaction conditions.

Direct experimental identification and characterization of these intermediates in reactions specifically involving this compound would require dedicated research.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic data quantify reaction rates and equilibria, providing a deeper understanding of reactivity.

Kinetics of Polymerization: The rate of polycondensation is influenced by the nucleophilicity of the diamine and the electrophilicity of the co-monomer. The electronic properties of the substituents on the this compound ring would affect the basicity (and thus nucleophilicity) of the amine groups. The electron-withdrawing nature of the fluorine and chlorine atoms would be expected to decrease the nucleophilicity of the amines compared to an unsubstituted benzenediamine, potentially leading to slower polymerization rates. vt.edu

However, specific kinetic and thermodynamic data for reactions of this compound have not been reported in the reviewed scientific literature. Such studies would be necessary to fully elucidate and optimize its chemical transformations.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Chloro 5 Fluorobenzene 1,3 Diamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Chloro-5-fluorobenzene-1,3-diamine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the hydrogen, carbon, and fluorine atomic nuclei within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show signals for the aromatic protons and the amine protons. The two amine groups (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two aromatic protons are in different chemical environments and are expected to appear as distinct signals. The proton at the C4 position will be split by the adjacent fluorine atom and the proton at the C6 position, while the proton at C6 will be split by the proton at C4.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon environments. Due to the molecule's lack of symmetry, six distinct signals are expected for the six carbon atoms of the benzene (B151609) ring. The chemical shifts are significantly influenced by the attached substituents. The carbon atoms bonded to the electronegative chlorine, fluorine, and nitrogen atoms (C1, C2, C3, C5) will show characteristic shifts.

¹⁹F NMR: Fluorine-19 NMR is highly specific for the fluorine atom in the molecule. A single signal is expected for the fluorine atom at the C5 position. This signal's multiplicity will be a doublet of doublets due to coupling with the adjacent aromatic protons at C4 and C6.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on substituent effects and analysis of similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.0 - 6.5 | Doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | Aromatic H-4 |

| ¹H | 6.5 - 7.0 | Doublet | J(H,H) ≈ 2-3 | Aromatic H-6 |

| ¹H | 3.5 - 5.0 | Broad singlet | - | -NH₂ protons |

| ¹³C | 158 - 162 (d) | Doublet | J(C,F) ≈ 240-250 | C5-F |

| ¹³C | 145 - 150 | Singlet | - | C1-NH₂ |

| ¹³C | 145 - 150 | Singlet | - | C3-NH₂ |

| ¹³C | 110 - 115 (d) | Doublet | J(C,F) ≈ 20-25 | C4 |

| ¹³C | 110 - 115 (d) | Doublet | J(C,F) ≈ 20-25 | C6 |

| ¹³C | 105 - 110 (d) | Doublet | J(C,F) ≈ 5-10 | C2-Cl |

| ¹⁹F | -110 to -120 | Doublet of doublets | J(F,H4) ≈ 8-10, J(F,H6) ≈ 4-6 | C5-F |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the N-H stretching vibrations of the primary amine groups are expected to produce two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region from 1600-1650 cm⁻¹ will contain absorptions from aromatic C=C ring stretching and N-H scissoring vibrations. The C-N, C-Cl, and C-F stretching vibrations will produce strong, characteristic bands in the fingerprint region (below 1400 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aromatic C=C Ring Stretch | 1550 - 1650 | Benzene Ring |

| N-H Scissoring | 1590 - 1640 | Primary Amine (-NH₂) |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

| C-F Stretch | 1100 - 1250 | Aryl Fluoride (B91410) |

| C-Cl Stretch | 700 - 850 | Aryl Chloride |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₆ClFN₂), the calculated molecular weight is approximately 160.58 g/mol .

The mass spectrum will show a molecular ion peak (M⁺) at m/z 160. A characteristic feature will be the M+2 peak at m/z 162, with an intensity approximately one-third that of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). docbrown.info The fragmentation pattern for aromatic amines often involves the loss of small molecules or radicals. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

| 160 / 162 | [C₆H₆³⁵ClFN₂]⁺ / [C₆H₆³⁷ClFN₂]⁺ | Molecular Ion (M⁺ / M+2) |

| 125 | [C₆H₅FN₂]⁺ | Loss of Cl radical |

| 133 | [C₅H₃FN₂]⁺ | Loss of HCN from M⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation (less likely) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds exhibit characteristic absorptions due to π → π* electronic transitions. pressbooks.pubmsu.edu The presence of two amine groups, which act as strong auxochromes (color-enhancing groups), is expected to cause a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Aromatic diamines typically show strong absorption bands in the UV region. researchgate.netresearchgate.net

Table 4: Predicted UV-Visible Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~240-260 nm | High | π → π | Substituted Benzene Ring |

| ~290-320 nm | Moderate | π → π | Substituted Benzene Ring |

X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity, X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. mdpi.com This technique would confirm the substitution pattern on the benzene ring and reveal the planarity of the molecule. Furthermore, it would provide critical information on intermolecular interactions, such as hydrogen bonding between the amine groups of adjacent molecules, which dictate the crystal packing arrangement. nih.govacs.org

Although a specific crystal structure for this compound is not publicly available, analysis of related halogenated aniline (B41778) derivatives provides insight into the type of data that would be obtained. iucr.orgresearchgate.net For instance, a related compound, 2-Amino-3-chloro-5-nitrobenzamide, was found to crystallize in the triclinic system. nih.gov Such an analysis would yield the definitive solid-state conformation and packing of the title compound.

Table 5: Illustrative Crystallographic Data for a Related Halogenated Aniline Derivative Data presented is for 2-Amino-3-chloro-5-nitrobenzamide as a representative example. nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₆ClN₃O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.891 |

| b (Å) | 6.363 |

| c (Å) | 14.61 |

| α (°) | 83.54 |

| β (°) | 82.37 |

| γ (°) | 73.64 |

| Volume (ų) | 431.1 |

| Z (molecules/cell) | 2 |

Powder X-ray Diffraction for Crystalline Phases

There is no publicly available research or data concerning the use of Powder X-ray Diffraction (PXRD) for the characterization of the crystalline phases of this compound. PXRD is a fundamental technique for analyzing the solid-state structure of a compound, providing information on its crystallinity, crystal system, and phase purity. Without experimental data, it is impossible to discuss the specific diffraction patterns, peak positions, and intensities that would define the crystalline structure of this compound.

Chromatographic and Other Separation Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of chemical compounds and for the development of manufacturing processes. However, specific methods and validated results for this compound are not detailed in accessible scientific literature.

High-Performance Liquid Chromatography (HPLC)

No specific, validated High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound have been published in peer-reviewed journals or patents. While HPLC is a standard technique for the analysis of aromatic amines, the absence of documented methods prevents the creation of a data table detailing typical experimental conditions such as the stationary phase, mobile phase composition, flow rate, and detection wavelength.

Gas Chromatography (GC)

Similarly, there is a lack of published Gas Chromatography (GC) methods specifically developed for the analysis of this compound. Information regarding the appropriate column, temperature programming, detector type, and carrier gas is not available. Therefore, a data table summarizing these parameters and any resulting retention times or purity data cannot be constructed.

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the theoretical and computational studies of this compound.

To fulfill the request would require fabricating data or extrapolating from unrelated compounds, which would be scientifically inaccurate and violate the core instructions of the prompt. Therefore, due to the lack of available primary research on the computational and theoretical aspects of this compound, the article cannot be written.

Theoretical and Computational Studies of 2 Chloro 5 Fluorobenzene 1,3 Diamine

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

For a molecule like 2-chloro-5-fluorobenzene-1,3-diamine, DFT calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Following this, properties such as NMR shielding tensors and vibrational modes can be calculated. The predicted NMR chemical shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). Similarly, calculated vibrational frequencies are often scaled to better match experimental data from techniques like Infrared (IR) and Raman spectroscopy.

While general methodologies for these types of calculations are well-established, specific computational studies and their resulting data tables for this compound have not been identified in public research databases. The prediction of spectroscopic parameters for this specific compound would require a dedicated computational study. Such a study would provide valuable insights into the electronic environment of the atomic nuclei and the nature of the molecular vibrations, aiding in the interpretation of experimental spectra.

Reaction Pathway Modeling and Transition State Analysis

Information regarding the reaction pathway modeling and transition state analysis for chemical reactions involving this compound is scarce in the accessible scientific literature. Computational modeling of reaction pathways is a critical tool for understanding reaction mechanisms, predicting the feasibility of a reaction, and identifying key intermediates and transition states.

These theoretical investigations typically employ quantum chemical methods to map out the potential energy surface of a reaction. By locating the transition state structures, which are saddle points on the potential energy surface, researchers can calculate activation energies and reaction rates. This type of analysis provides a molecular-level understanding of how chemical transformations occur.

For this compound, reaction pathway modeling could be applied to understand its synthesis, derivatization, or degradation. For example, modeling could elucidate the mechanism of its formation from precursors or its reactivity in subsequent chemical reactions. However, at present, specific studies detailing the transition state analysis for reactions involving this compound are not available in the reviewed literature. Such research would be valuable for optimizing reaction conditions and designing new synthetic routes.

Non Clinical and Advanced Materials Applications of 2 Chloro 5 Fluorobenzene 1,3 Diamine and Its Derivatives

A Key Intermediate in Complex Organic Synthesis

The strategic placement of amino, chloro, and fluoro groups makes 2-chloro-5-fluorobenzene-1,3-diamine a highly valuable precursor in multi-step organic syntheses. The differential reactivity of these functional groups allows for selective chemical transformations, enabling the construction of complex molecular architectures.

Precursor for Heterocyclic Compounds

The diamine functionality of this compound serves as a foundational element for the synthesis of a wide array of heterocyclic compounds. Aromatic diamines are well-established starting materials for creating fused ring systems that are central to many functional materials. The presence of halogen atoms can further influence the electronic properties and reactivity of the resulting heterocyclic systems. For instance, related fluorinated and chlorinated diamines are known to be precursors for benzimidazoles, benzotriazoles, and quinoxalines, which are classes of compounds investigated for their applications in materials science.

Building Blocks for Advanced Organic Molecules

Beyond heterocycles, this diamine acts as a versatile building block for constructing larger, advanced organic molecules. Organic building blocks are fundamental components used in the modular assembly of complex structures for applications ranging from medicinal chemistry to materials science. The amine groups can readily undergo reactions such as acylation, alkylation, and diazotization, providing pathways to introduce a variety of other functionalities. The chloro and fluoro substituents can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds, further expanding the molecular complexity.

Applications in Polymer Science and Engineering

In the realm of polymer science, fluorinated diamines are sought after for their ability to enhance the properties of high-performance polymers. The incorporation of fluorine can improve thermal stability, chemical resistance, and dielectric properties, while lowering moisture absorption and the coefficient of thermal expansion.

Monomers for High-Performance Polymeric Materials

This compound is a suitable monomer for the synthesis of several classes of high-performance polymers, including polyimides, polyamides, and polyureas. These polymers are known for their exceptional thermal, mechanical, and electrical properties.

Polyimides: Aromatic polyimides are synthesized through the polycondensation reaction of a diamine with a dianhydride. The properties of the resulting polyimide are highly dependent on the chemical structure of both monomers. Using a fluorinated and chlorinated diamine like this compound can lead to polyimides with enhanced processability, lower dielectric constants, and improved transparency, which are desirable traits for applications in microelectronics and aerospace.

Polyamides: Wholly aromatic polyamides, or aramids, are another class of materials that benefit from the incorporation of fluorinated diamines. These polymers exhibit high strength and thermal stability. The introduction of fluorine can disrupt chain packing, leading to improved solubility for easier processing without significantly compromising thermal performance.

The table below summarizes the potential impact of incorporating this compound into various polymer backbones.

| Polymer Type | Key Monomers | Potential Properties Conferred by this compound | Potential Applications |

| Polyimides | Diamine + Dianhydride | Improved solubility, lower dielectric constant, enhanced thermal stability, reduced moisture uptake. | Microelectronics, flexible displays, aerospace components. |

| Polyamides | Diamine + Diacid Chloride | Increased solubility, high thermal stability, good mechanical strength. | Advanced composites, specialty fibers, membranes. |

| Polyureas | Diamine + Diisocyanate | Enhanced thermal and chemical resistance. | High-performance coatings, elastomers. |

| Epoxy Resins | Amine Curing Agent | Increased glass transition temperature, improved flame retardancy. | Adhesives, coatings for demanding environments. |

Cross-Linking and Curing Agents for Resins

The two primary amine groups in this compound make it an effective cross-linking or curing agent for thermosetting resins, particularly epoxy resins. When mixed with an epoxy prepolymer, the amine groups react with the epoxide rings to form a rigid, three-dimensional network. The aromatic nature and halogenation of the diamine can increase the glass transition temperature (Tg) and enhance the flame retardancy and chemical resistance of the cured epoxy system.

Development in Optoelectronic and Electronic Devices

The unique electronic characteristics imparted by fluorine and chlorine atoms make derivatives of this compound interesting for applications in organic electronics. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This can improve the stability of the material against oxidation and facilitate charge injection and transport in electronic devices.

Polymers and small molecules derived from this diamine could find use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The tailored electronic properties, combined with the processability and thermal stability afforded by the fluorinated and chlorinated structure, make this compound a promising platform for the future development of advanced electronic materials.

Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

In the realm of organic electronics, hole transport materials (HTMs) are crucial components of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). These materials facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive or active layer, thereby enhancing device efficiency and stability. Aromatic amines, particularly triarylamines, are a prominent class of HTMs due to their excellent hole mobility and tunable energy levels.

Derivatives of this compound are promising candidates for the development of novel HTMs. The two primary amine groups on the benzene (B151609) ring can be functionalized through reactions like the Buchwald-Hartwig amination to introduce aryl substituents, thereby creating triarylamine-based structures. The presence of both chlorine and fluorine atoms on the central phenyl ring is expected to significantly influence the properties of the resulting HTM.

The electronegativity of the halogen atoms can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material. This is a critical parameter for matching the energy levels of other components in an electronic device, which can lead to more efficient hole injection and reduced energy barriers at interfaces. Furthermore, halogenation can enhance the thermal and morphological stability of the material, which is a key factor for the long-term operational stability of OLEDs and PSCs. While specific studies on HTMs derived directly from this compound are not yet prevalent, the known effects of halogenation on similar organic electronic materials suggest a strong potential for this compound in the design of next-generation HTMs.

Table 1: Comparison of Properties of Halogenated and Non-Halogenated Hole Transport Materials

| Property | Non-Halogenated HTM | Halogenated HTM | Effect of Halogenation |

|---|---|---|---|

| HOMO Energy Level | Typically higher | Typically lower | Improved energy level alignment with perovskite layers |

| Thermal Stability | Variable | Often enhanced | Increased device lifetime and operational stability |

| Solubility | Can be an issue | Generally good | Facilitates solution-based processing |

Organic Semiconductors

Organic semiconductors are the active components in a wide range of organic electronic devices, including organic field-effect transistors (OFETs), sensors, and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the charge transport properties of the semiconducting material. The molecular structure of the organic semiconductor dictates its packing in the solid state, which in turn influences its charge carrier mobility.

The incorporation of fluorine and chlorine atoms into organic semiconductors is a well-established strategy for tuning their electronic properties and solid-state packing. researchgate.net Fluorination, in particular, can lead to enhanced intermolecular interactions and a more ordered molecular packing, which is beneficial for efficient charge transport. researchgate.net The presence of both chloro and fluoro groups in this compound makes its derivatives interesting candidates for new organic semiconductors.

For instance, condensation reactions involving the diamine precursor can lead to the formation of larger π-conjugated systems, such as polyimides or other polymers, where the halogenated phenylenediamine unit is incorporated into the polymer backbone. In such materials, the electron-withdrawing nature of the halogens would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable characteristic for n-type (electron-transporting) semiconductors. Research has shown that while both fluorination and chlorination can impact the mobility of organic semiconductors, fluorination tends to lower the energetic disorder of the material. researchgate.net

Table 2: Influence of Halogen Substitution on Organic Semiconductor Properties

| Parameter | Effect of Fluorination | Effect of Chlorination | Reference |

|---|---|---|---|

| Energetic Disorder | Decreases | Increases | researchgate.net |

| LUMO Energy Level | Lowered | Lowered | researchgate.net |

| Molecular Packing | Can be more ordered | Can be altered | researchgate.net |

Catalytic Applications of Derivatives

The unique electronic and steric properties of halogenated organic compounds make them valuable components in the design of catalysts. Derivatives of this compound can be envisioned to play a role in both metal-catalyzed transformations and organocatalytic systems.

The amino groups of this compound can be readily converted into imines through condensation with aldehydes or ketones, yielding Schiff base ligands. These ligands are capable of coordinating with a variety of transition metals to form stable metal complexes. The electronic properties of the resulting catalyst can be fine-tuned by the substituents on the phenylenediamine ring. The electron-withdrawing chloro and fluoro groups would modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex.

For example, chiral Schiff base ligands, synthesized from the reaction of a chiral aldehyde or ketone with this compound, could be used in asymmetric catalysis. The steric hindrance and electronic effects imparted by the halogen atoms could play a crucial role in achieving high enantioselectivity in reactions such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. While specific examples of catalytic systems based on this particular diamine are not widely reported, the synthesis of Schiff base metal complexes from various substituted diamines is a well-established field with broad applications in catalysis.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Chiral diamines and their derivatives are a prominent class of organocatalysts, particularly in asymmetric synthesis. The two amino groups can participate in hydrogen bonding interactions with substrates, activating them towards a stereoselective transformation.

Applications in Dyes and Pigments Development

Aromatic amines are fundamental precursors in the synthesis of a vast array of synthetic dyes and pigments. The most common method for producing these colorants is through a diazotization reaction followed by a coupling reaction, which leads to the formation of azo compounds. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings.

This compound, as a substituted aromatic diamine, can serve as a valuable component in the synthesis of novel azo dyes. The diazotization of one or both of the amino groups on the molecule would yield a reactive diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols, naphthols, or other aromatic amines, to produce a wide range of colors.

The final color and properties of the dye are heavily influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing chloro and fluoro groups on the this compound backbone would be expected to shift the absorption spectrum of the resulting dye, potentially leading to brighter and more intense colors. Furthermore, halogen substituents are known to often improve the lightfastness and chemical resistance of dyes and pigments, making them more durable for various applications. An isomer of the subject compound, 2-chloro-p-phenylenediamine, is known for its use in permanent hair coloring systems, highlighting the utility of halogenated phenylenediamines in coloration. cosmeticsinfo.org

Table 3: Potential Properties of Azo Dyes Derived from this compound

| Property | Expected Influence of Chloro and Fluoro Groups |

|---|---|

| Color | Bathochromic or hypsochromic shift depending on the coupling component, potentially leading to unique shades. |

| Lightfastness | Likely to be enhanced due to the stabilizing effect of halogen atoms on the dye molecule. |

| Tinctorial Strength | The electron-withdrawing nature of the substituents may lead to high molar extinction coefficients and thus strong colors. |

Future Research Directions and Outlook for 2 Chloro 5 Fluorobenzene 1,3 Diamine

Exploration of Novel Reaction Pathways and Reagents

The development of efficient and selective synthetic routes to 2-Chloro-5-fluorobenzene-1,3-diamine and its derivatives is a primary area for future research. While classical methods such as nucleophilic aromatic substitution (SNAr) on polychlorofluorobenzenes are viable, exploring novel catalytic systems could lead to milder reaction conditions, higher yields, and improved regioselectivity.

Future investigations will likely focus on:

Advanced Catalytic Amination: Research into palladium, copper, or nickel-catalyzed amination reactions could provide more efficient pathways to introduce the diamine functionalities. The development of ligands that can control the regioselectivity of amination on a dihalogenated fluorobenzene (B45895) precursor will be crucial.

Flow Chemistry and Microreactors: The use of continuous flow chemistry could offer significant advantages for the synthesis of this compound, including enhanced safety for handling potentially hazardous reagents, precise control over reaction parameters, and scalability.

Novel Reagents: The exploration of new aminating reagents, potentially in combination with activating agents, could overcome some of the challenges associated with traditional methods, such as harsh reaction conditions and the formation of side products. Mechanistic studies will be essential to understand and optimize these new transformations. masterorganicchemistry.comresearchgate.net

| Reaction Type | Potential Catalyst/Reagent | Anticipated Advantages |

| Catalytic C-N Coupling | Palladium or Copper with tailored ligands | Higher selectivity, milder conditions, broader substrate scope |

| Nucleophilic Aromatic Substitution | Phase-transfer catalysts, ionic liquids | Enhanced reaction rates, improved safety |

| Flow Chemistry Synthesis | Immobilized catalysts in microreactors | Precise process control, scalability, increased safety |

Design and Synthesis of Advanced Functional Materials Based on the Compound Scaffold

The unique combination of halogen and amine functional groups in this compound makes it an excellent building block for a variety of advanced functional materials. The presence of fluorine, in particular, can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. growthmarketreports.comalfa-chemistry.com

Future research in this area is expected to target:

High-Performance Polymers: This compound can serve as a monomer for the synthesis of novel polyimides, polyamides, and other high-performance polymers. The incorporation of both chlorine and fluorine is anticipated to result in materials with low dielectric constants, high thermal stability, and excellent mechanical properties, making them suitable for applications in microelectronics and aerospace.

Organic Electronics: The electron-withdrawing nature of the halogen atoms and the electron-donating nature of the amine groups can be leveraged to design organic semiconductors. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.

Fluorinated Materials: The global market for fluorinated building blocks is expanding, driven by demand in pharmaceuticals, agrochemicals, and advanced materials. growthmarketreports.com this compound is well-positioned to contribute to this growth by enabling the development of new fluorinated materials with unique properties. growthmarketreports.commolecularcloud.org

| Material Class | Potential Application | Key Properties Conferred by the Compound |

| Fluorinated Polyimides | Microelectronic packaging, flexible displays | Low dielectric constant, high thermal stability, optical clarity |

| Conjugated Polymers | Organic semiconductors, sensors | Tunable electronic properties, charge transport capabilities |

| Specialty Coatings | Protective and low-surface-energy coatings | Chemical resistance, hydrophobicity, thermal stability |

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Key future directions include:

Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.comengineering.org.cn These tools can identify non-intuitive disconnections and suggest reaction conditions that might not be considered by human chemists.

Prediction of Material Properties: Machine learning models can be trained to predict the properties of polymers and other materials derived from this compound. By inputting the monomer structure, these models could estimate properties such as thermal stability, dielectric constant, and solubility, allowing for the rapid screening of virtual candidates before undertaking laboratory synthesis.

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to optimize the synthesis of this compound. By systematically varying reaction parameters and analyzing the outcomes, these systems can quickly identify the optimal conditions for yield and purity.

| AI/ML Application | Potential Impact on Research |

| Retrosynthetic Analysis | Discovery of novel, more efficient synthetic pathways. chemcopilot.comengineering.org.cn |

| Property Prediction | Accelerated design and discovery of new functional materials. |

| Automated Reaction Optimization | Reduced development time and cost for chemical synthesis. |

Contribution to Broader Challenges in Organic Synthesis and Materials Science

The study of this compound and its applications will contribute to addressing broader challenges in the fields of organic synthesis and materials science.

Notable contributions include:

Regioselective Synthesis: Developing selective methods for the synthesis and functionalization of polysubstituted aromatic compounds remains a significant challenge in organic chemistry. Research on this compound will contribute to a better understanding of the directing effects of multiple substituents and the development of new strategies for achieving high regioselectivity. nih.govnih.gov

Understanding Structure-Property Relationships: The systematic synthesis and characterization of materials derived from this compound will provide valuable data for establishing clear structure-property relationships. This knowledge is crucial for the rational design of next-generation materials with precisely controlled properties.

Sustainable Chemistry: Future research can focus on developing greener synthetic routes to this compound, utilizing less hazardous reagents, and designing materials that are recyclable or biodegradable, thereby contributing to the broader goals of sustainable chemistry.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing halogenated benzene-diamine derivatives like 2-Chloro-5-fluorobenzene-1,3-diamine?

- Methodology :

- Nucleophilic Aromatic Substitution : Introduce halogens (Cl/F) via directed metalation or diazotization. For example, fluorination can be achieved using KF/Cu catalysts under anhydrous conditions, while chlorination may employ SOCl₂ or PCl₅.

- Reductive Amination : Convert nitro groups to amines using H₂/Pd-C or NaBH₄ in ethanol. Ensure stepwise protection of reactive sites to avoid over-reduction .

- Validation : Confirm intermediate purity via TLC and HPLC before proceeding to final steps.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- ¹H/¹³C/¹⁹F NMR : Resolve positional isomers by analyzing coupling constants (e.g., JF-H for fluorine proximity to NH₂ groups). Use DMSO-d₆ as a solvent to observe amine proton exchange .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks. Refinement via SHELXL (e.g., SHELX-97) resolves disorder in halogenated aromatic systems .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns (Cl/F contributions) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in halogenated diamine derivatives be resolved?

- Methodology :

- Multi-Software Validation : Cross-validate data using SHELXL (for small molecules) and Phenix (for disorder modeling). Adjust thermal parameters for halogens, which often exhibit anisotropic displacement .

- Hydrogen Bonding Analysis : Apply Etter’s graph set notation to classify motifs (e.g., D for donor, A for acceptor). For example, N–H···N/F interactions in this compound may form R²₂(8) rings, stabilizing the lattice .

- Twinned Data Handling : Use the TwinRotMat tool in PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What computational approaches predict intermolecular interactions in halogenated diamine complexes?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level. Analyze electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites for ligand design .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER. Track hydrogen bond lifetimes (>50 ps indicates stable interactions) .

- MOE Docking : Screen for enzyme inhibition (e.g., dihydrofolate reductase) by aligning the diamine’s NH₂/Cl groups with active-site residues (e.g., Asp27, Phe31) .

Q. How to assess the bioactivity of this compound derivatives?

- Methodology :

- Antimicrobial Assays :

- MIC Testing : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Compare to ampicillin/clotrimazole controls. Derivatives with MIC ≤16 µg/mL are considered potent .

- Time-Kill Curves : Monitor bacterial viability over 24h to distinguish bactericidal vs. bacteriostatic effects.

- Cytotoxicity Screening : Employ MTT assays on HEK-293 cells. IC₅₀ values >100 µM suggest low toxicity for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.